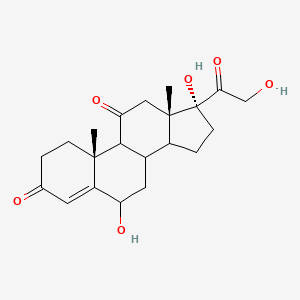
4-Pregnen-6-beta, 17,21-triol-3,11,20-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pregnen-6-beta, 17,21-triol-3,11,20-trione typically involves the hydroxylation of cortisone. This process can be achieved through microbial transformation or chemical synthesis. Microbial transformation often uses fungi such as Aspergillus niger to introduce the hydroxyl group at the 6-beta position .
Industrial Production Methods
Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The process involves optimizing the reaction conditions to maximize yield and purity. This includes controlling factors such as temperature, pH, and the concentration of reagents .
Análisis De Reacciones Químicas
Types of Reactions
4-Pregnen-6-beta, 17,21-triol-3,11,20-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can result in the formation of alcohols .
Aplicaciones Científicas De Investigación
4-Pregnen-6-beta, 17,21-triol-3,11,20-trione has several scientific research applications:
Chemistry: It is used as a probe to detect inhibition of CYP3A4 in vivo.
Biology: The compound is studied for its role as a human metabolite and its involvement in various metabolic pathways.
Medicine: Research focuses on its potential therapeutic applications, including its anti-inflammatory properties.
Industry: It is used in the synthesis of other steroidal compounds and as a reference standard in analytical chemistry
Mecanismo De Acción
The mechanism of action of 4-Pregnen-6-beta, 17,21-triol-3,11,20-trione involves its interaction with CYP3A4. This enzyme metabolizes the compound, leading to the formation of various metabolites. The compound’s effects are mediated through its interaction with specific molecular targets and pathways involved in steroid metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Cortisone: A closely related compound with similar structure but lacking the hydroxyl group at the 6-beta position.
Hydrocortisone: Another related compound with hydroxyl groups at different positions.
Prednisolone: A synthetic steroid with similar anti-inflammatory properties
Uniqueness
4-Pregnen-6-beta, 17,21-triol-3,11,20-trione is unique due to its specific hydroxylation pattern, which imparts distinct biochemical properties. This makes it a valuable compound for studying steroid metabolism and for use in various scientific applications .
Propiedades
Fórmula molecular |
C21H28O6 |
|---|---|
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
(10R,13S,17R)-6,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C21H28O6/c1-19-5-3-11(23)7-14(19)15(24)8-12-13-4-6-21(27,17(26)10-22)20(13,2)9-16(25)18(12)19/h7,12-13,15,18,22,24,27H,3-6,8-10H2,1-2H3/t12?,13?,15?,18?,19-,20-,21-/m0/s1 |
Clave InChI |
BCHHPSBWEQCAPG-HEMUGGIUSA-N |
SMILES isomérico |
C[C@]12CCC(=O)C=C1C(CC3C2C(=O)C[C@]4(C3CC[C@@]4(C(=O)CO)O)C)O |
SMILES canónico |
CC12CCC(=O)C=C1C(CC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzyl N-[1-(oxetan-3-yl)piperidin-3-yl]carbamate](/img/structure/B14784018.png)
![[2-(4-Tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)-4-methoxyphenyl]-bis[4-(trifluoromethyl)phenyl]phosphane](/img/structure/B14784024.png)
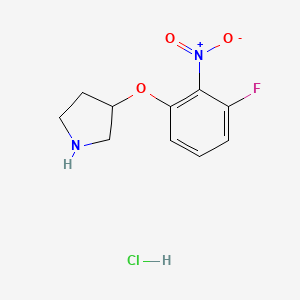
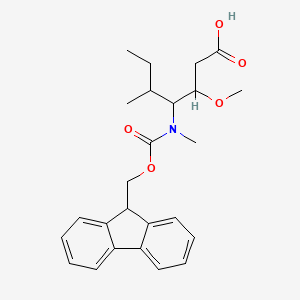
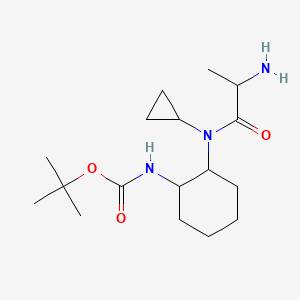
![2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14784054.png)
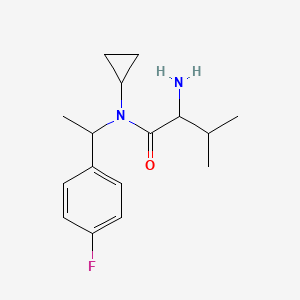
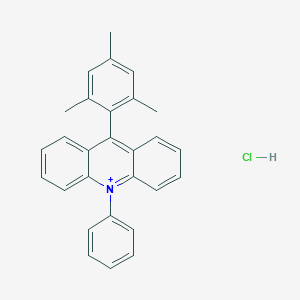
![(4aS,6aS,6bR,9R,12aR)-10-[4,5-dihydroxy-6-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B14784070.png)
![3,5,8,10,13,15,18,20,23,25,28,30,31,33,35,37,41,43,45,47,49,51,53,55-Tetracosazanonadecacyclo[25.3.3.36,7.311,12.316,17.321,22.22,31.226,33.13,30.15,8.110,13.115,18.120,23.125,28.135,41.137,55.143,45.147,49.151,53]hexacontane-34,36,38,39,40,42,44,46,48,50,52,54-dodecone;hydrate](/img/structure/B14784079.png)
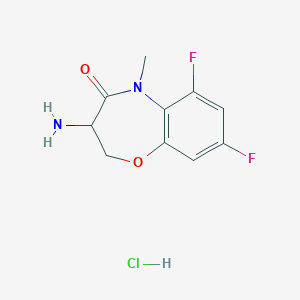

![6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-2,3,6,7,8,8a-hexahydro-1H-indolizine-3-carboxylic acid](/img/structure/B14784100.png)
![[2-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B14784107.png)
